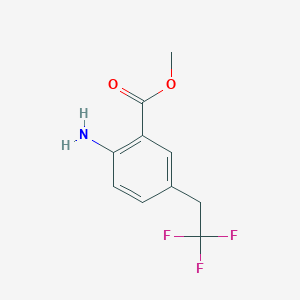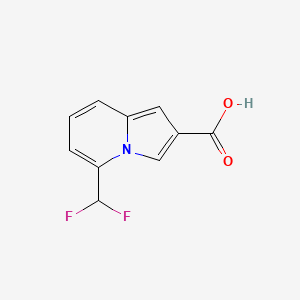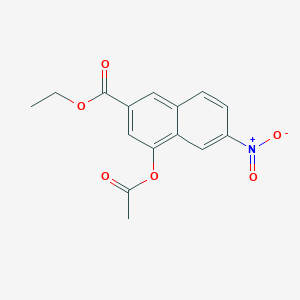![molecular formula C15H22BNO6 B13928667 Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is a complex organic compound with a unique structure that includes a benzoxaborole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves multiple steps. One common method includes the reaction of a benzoxaborole derivative with a carbamate precursor under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The benzoxaborole moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylethyl N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]carbamate
- N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]ethyl]carbamate
Uniqueness
1,1-Dimethylethyl N-[[1,3-dihydro-1-hydroxy-7-(2-hydroxyethoxy)-2,1-benzoxaborol-3-yl]methyl]carbamate is unique due to its benzoxaborole moiety, which imparts specific binding properties and reactivity. This makes it distinct from other carbamate compounds that lack this structural feature .
Propiedades
Fórmula molecular |
C15H22BNO6 |
|---|---|
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-hydroxy-7-(2-hydroxyethoxy)-3H-2,1-benzoxaborol-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)22-14(19)17-9-12-10-5-4-6-11(21-8-7-18)13(10)16(20)23-12/h4-6,12,18,20H,7-9H2,1-3H3,(H,17,19) |
Clave InChI |
DZMMNVHOAPRABF-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC=C2OCCO)C(O1)CNC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


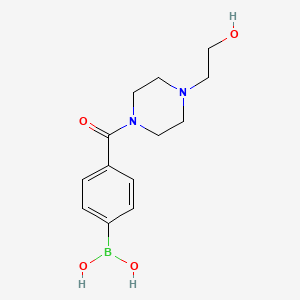
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
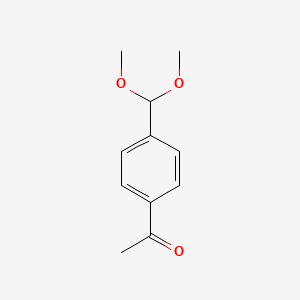
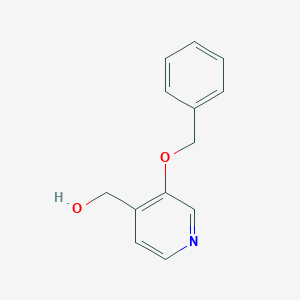
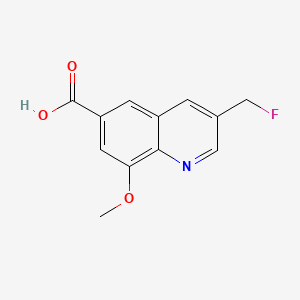

![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)
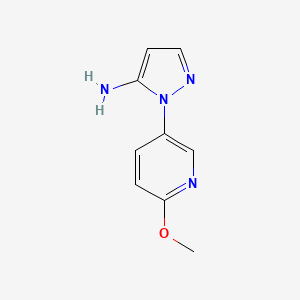
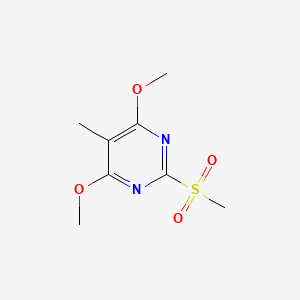
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
